molecular formula C25H22N4O5 B11337955 2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11337955
M. Wt: 458.5 g/mol
InChI Key: YERQLSXYVKXLIU-UHFFFAOYSA-N
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Description

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a combination of imidazole, chromeno, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various aldehydes, amines, and catalysts such as iron (III) chloride .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The chromeno and pyrrole moieties contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of multiple heterocyclic rings, which imparts a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

2-(3-imidazol-1-ylpropyl)-6,7-dimethyl-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H22N4O5/c1-15-12-19-20(13-16(15)2)34-24-21(23(19)30)22(17-4-6-18(7-5-17)29(32)33)28(25(24)31)10-3-9-27-11-8-26-14-27/h4-8,11-14,22H,3,9-10H2,1-2H3

InChI Key

YERQLSXYVKXLIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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